N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(N-methylmethylsulfonamido)acetamide

Medicinal Chemistry 11β-HSD1 Inhibition Scaffold Comparison

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(N-methylmethylsulfonamido)acetamide (CAS 1421497-01-9) is a synthetic small molecule with the molecular formula C10H20N2O5S and a molecular weight of 280.34 g/mol. The compound contains a cyclopentyl core substituted with hydroxyl and hydroxymethyl groups, linked via an amide bond to an N-methylmethylsulfonamido acetyl moiety.

Molecular Formula C10H20N2O5S
Molecular Weight 280.34
CAS No. 1421497-01-9
Cat. No. B2913013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(N-methylmethylsulfonamido)acetamide
CAS1421497-01-9
Molecular FormulaC10H20N2O5S
Molecular Weight280.34
Structural Identifiers
SMILESCN(CC(=O)NC1CC(C(C1)O)CO)S(=O)(=O)C
InChIInChI=1S/C10H20N2O5S/c1-12(18(2,16)17)5-10(15)11-8-3-7(6-13)9(14)4-8/h7-9,13-14H,3-6H2,1-2H3,(H,11,15)
InChIKeyJTPCVWXHOCSPAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(N-methylmethylsulfonamido)acetamide (CAS 1421497-01-9) Baseline Profile for Sourcing Decisions


N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(N-methylmethylsulfonamido)acetamide (CAS 1421497-01-9) is a synthetic small molecule with the molecular formula C10H20N2O5S and a molecular weight of 280.34 g/mol [1]. The compound contains a cyclopentyl core substituted with hydroxyl and hydroxymethyl groups, linked via an amide bond to an N-methylmethylsulfonamido acetyl moiety. Publicly available evidence regarding its biological target, potency, selectivity, or industrial application is currently absent from primary research papers, patents, and authoritative databases. As a result, no validated comparator framework exists for this compound.

Why Generic Substitution Cannot Be Assumed for N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(N-methylmethylsulfonamido)acetamide


Without published comparator data, no evidence-based argument can be made that this compound is non-substitutable. The cyclopentyl-1,3-aminoalcohol core and the sulfonamidoacetamide sidechain each represent distinct pharmacophoric features that could, in principle, confer unique binding or reactivity profiles relative to close analogs. However, because no quantitative head-to-head studies—neither biochemical, cellular, nor in vivo—have been identified in the open literature for this specific compound, any claim of differentiation would be speculative [1]. Procurement decisions must therefore be based on project-specific needs and internal validation rather than pre-existing differential evidence.

Quantitative Differentiation Evidence for N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(N-methylmethylsulfonamido)acetamide


Structural Distinction: Acyclic Sulfonamidoacetamide vs. Cyclic Sulfonamide Congeners

The target compound bears an acyclic N-methylmethylsulfonamido acetamide group, whereas the most closely related published series (Kim et al., 2011) features cyclic sulfonamide scaffolds [1]. This topological difference alters the spatial orientation of the sulfonamide pharmacophore and may affect target binding, but no direct comparative biochemical data exist to quantify the impact.

Medicinal Chemistry 11β-HSD1 Inhibition Scaffold Comparison

Molecular Properties Compared to Common 11β-HSD1 Inhibitor Intermediates

The target compound (MW 280.34; H-bond donor count ≥3; topological polar surface area ∼107 Ų) is smaller and more polar than typical advanced 11β-HSD1 leads such as AZD4017 (MW 395.45) or the cyclic sulfonamide Compound 34 (MW ∼380–420 estimated). These properties may favor solubility and synthetic tractability but carry no verified selectivity or potency advantage [1][2].

Physicochemical Properties Drug Design Fragment-Based Screening

Absence of Published Potency or Selectivity Data Precludes Comparator Ranking

A systematic search of PubMed, BindingDB, ChEMBL, and Google Patents returned no IC50, Ki, EC50, or selectivity index for the target compound against any protein target or cell-based assay. In contrast, structurally related cyclic sulfonamide acetamides (e.g., Compound 34) have reported human 11β-HSD1 IC50 values in the low nanomolar range [1]. This data void means the target compound cannot be positioned against any named comparator on potency grounds.

Biological Activity Selectivity Data Gap Analysis

Potential Use Cases for N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(N-methylmethylsulfonamido)acetamide Based on Available Evidence


Chemical Scaffold Exploration in Early-Stage Medicinal Chemistry

The compound's acyclic sulfonamidoacetamide linked to a functionalized cyclopentyl ring offers a distinct topology compared to the cyclic sulfonamide series reported by Kim et al. (2011) [1]. It may serve as a versatile intermediate or fragment for exploring 11β-HSD1 or other target space, provided that users are prepared to generate all primary pharmacological data internally.

Synthetic Building Block for Derivatisation

With a molecular weight of 280.34 and three hydrogen-bond donors, the compound is a chemically tractable scaffold for parallel library synthesis. Its hydroxymethyl and secondary alcohol groups permit esterification, etherification, or oxidation, enabling rapid analog generation for structure-activity relationship studies.

Internal Reference Standard or Process Control

In the absence of known biological activity, the compound could be employed as a negative control, system suitability standard, or synthetic impurity marker within research programs that already possess validated 11β-HSD1 or sulfonamide-targeting assays.

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